molecular formula C30H22N2 B5087199 9-{[(1Z,3Z)-3-[(9H-CARBAZOL-9-YL)METHYLIDENE]CYCLOBUTYLIDENE]METHYL}-9H-CARBAZOLE

9-{[(1Z,3Z)-3-[(9H-CARBAZOL-9-YL)METHYLIDENE]CYCLOBUTYLIDENE]METHYL}-9H-CARBAZOLE

Cat. No.: B5087199
M. Wt: 410.5 g/mol
InChI Key: RYVAMUWXHCZNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 9-{[(1Z,3Z)-3-[(9H-CARBAZOL-9-YL)METHYLIDENE]CYCLOBUTYLIDENE]METHYL}-9H-CARBAZOLE is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transporting abilities . These properties make them valuable in various scientific and industrial applications, including organic electronics and optoelectronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbazole derivatives typically involves the functionalization of the carbazole core. One common method is the electropolymerization of carbazole monomers, which can be achieved through electrochemical deposition . This process involves the use of specific monomers and electrochemical conditions to form polycarbazole derivatives.

Another method involves the chemical polymerization of carbazole derivatives. This can be done using various reagents and catalysts to achieve the desired functionalization . For example, the synthesis of poly(2,7-carbazole) and poly(3,6-carbazole) derivatives can be achieved through different polymerization techniques, resulting in materials with distinct bandgap energies and conjugation lengths .

Industrial Production Methods

Industrial production of carbazole derivatives often involves large-scale chemical synthesis using optimized reaction conditions and catalysts. The choice of method depends on the desired properties of the final product and its intended application. For example, high-quality polycarbazole can be prepared using boron trifluoride diethyl ether as a catalyst .

Chemical Reactions Analysis

Types of Reactions

Carbazole derivatives, including 9-{[(1Z,3Z)-3-[(9H-CARBAZOL-9-YL)METHYLIDENE]CYCLOBUTYLIDENE]METHYL}-9H-CARBAZOLE , undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of carbazole derivatives can yield carbazole-quinones, while substitution reactions can introduce halogenated carbazole derivatives .

Scientific Research Applications

Carbazole derivatives have a wide range of scientific research applications, including:

Comparison with Similar Compounds

Carbazole derivatives can be compared with other nitrogen-containing heterocyclic compounds, such as:

The uniqueness of 9-{[(1Z,3Z)-3-[(9H-CARBAZOL-9-YL)METHYLIDENE]CYCLOBUTYLIDENE]METHYL}-9H-CARBAZOLE lies in its specific functionalization, which imparts unique electronic and photophysical properties, making it suitable for specialized applications in organic electronics and optoelectronics .

Properties

IUPAC Name

9-[[3-(carbazol-9-ylmethylidene)cyclobutylidene]methyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2/c1-5-13-27-23(9-1)24-10-2-6-14-28(24)31(27)19-21-17-22(18-21)20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,19-20H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVAMUWXHCZNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CN2C3=CC=CC=C3C4=CC=CC=C42)CC1=CN5C6=CC=CC=C6C7=CC=CC=C75
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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